![molecular formula C17H14N2O3S B2933741 3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide CAS No. 896353-65-4](/img/structure/B2933741.png)
3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide
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Overview
Description
“3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves a one-pot reaction . For example, a 2-arylbenzofuran can be synthesized from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2’-methoxy-4’-acetoxy)acetophenone in the presence of ZnCI2 . The resulting product then undergoes reductive desulfurization .Molecular Structure Analysis
The chemical structure of benzofuran derivatives is composed of fused benzene and furan rings . The 2-position of benzofuran may be unsubstituted, or substituted with various groups to enhance the antimicrobial activity . Similarly, good activity was observed when the 3-position was substituted .Chemical Reactions Analysis
Benzofuran compounds can undergo a variety of chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Scientific Research Applications
Anticancer Therapeutics
The benzofuran scaffold, which is a core component of 3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide , has shown significant potential in anticancer therapy. Research indicates that benzofuran derivatives exhibit extraordinary inhibitory potency against various human cancer cell lines . This compound could be a candidate for further development as an anticancer agent, potentially offering a new avenue for cancer treatment.
Drug Design and Development
Benzofuran derivatives are involved in a range of clinical drugs due to their unique therapeutic potentials . The structural complexity of 3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide makes it a valuable scaffold for drug design, allowing chemists to create diverse collections of compounds for small molecule screening campaigns aimed at discovering new medications.
Synthetic Methodology Advancement
The synthesis of elaborate benzofuran-2-carboxamide derivatives, including 3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide , involves advanced methodologies like C–H arylation and transamidation chemistry . These methods are crucial for generating structurally diverse collections of benzofuran derivatives, which can be used in various scientific research applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they can have significant molecular and cellular effects .
Future Directions
properties
IUPAC Name |
3-[(4-methylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-23-11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDHWLQQAMVKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide |
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